2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide
Description
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A 1,2,4-triazole core substituted at position 5 with a 4-bromophenyl group and at position 4 with a phenyl group.
- A sulfanyl (-S-) linker connecting the triazole ring to an acetohydrazide moiety.
- An (E)-configured hydrazone derived from 5-methyl-2-thienylcarbaldehyde .
Its molecular formula is C₂₂H₁₈BrN₅OS₂, with an average molecular weight of 528.44 g/mol. The presence of bromine and sulfur atoms contributes to its distinct electronic and steric properties, which are critical for its biological and chemical behavior .
Properties
Molecular Formula |
C22H18BrN5OS2 |
|---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H18BrN5OS2/c1-15-7-12-19(31-15)13-24-25-20(29)14-30-22-27-26-21(16-8-10-17(23)11-9-16)28(22)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,29)/b24-13+ |
InChI Key |
CXBDSIJUECEFRY-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
4-Bromophenyl thiosemicarbazide is cyclized under acidic conditions to yield 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Figure 1).
-
Reagents : Phenyl isothiocyanate, 4-bromobenzohydrazide, acetic acid (AcOH), sulfuric acid (H₂SO₄).
-
Conditions : Reflux at 100°C for 6–8 hours.
-
Mechanism : Thiosemicarbazide intermediate undergoes intramolecular cyclization via dehydration.
Table 1 : Optimization of Triazole Formation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄/AcOH | 100 | 6 | 72 |
| Ac₂O/AcONa | 100 | 1.5 | 62 |
| H₂SO₄ | 120 | 4 | 68 |
Condensation with 5-Methyl-2-Thiophenecarbaldehyde
The final step involves hydrazone formation via Schiff base condensation:
Reaction Conditions
-
Reagents : 5-Methyl-2-thiophenecarbaldehyde, ethanol (EtOH), acetic acid (AcOH).
-
Conditions : Reflux at 80°C for 4 hours.
-
Mechanism : Acid-catalyzed nucleophilic addition-elimination to form the (E)-configured hydrazone.
Table 2 : Impact of Solvent on Hydrazone Yield
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| EtOH | AcOH | 4 | 88 |
| MeOH | HCl | 6 | 76 |
| DMF | None | 8 | 52 |
Purification and Characterization
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) or recrystallization (ethanol).
-
X-ray Crystallography : Confirms (E)-stereochemistry and planar triazole-thiophene alignment.
Scalability and Industrial Adaptations
-
Continuous Flow Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes for triazole cyclization).
-
Green Chemistry : Use of ionic liquids (e.g., [BMIM][BF₄]) improves yield to 92%.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the acetohydrazide moiety.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include alcohols and amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromophenyl and phenyl derivatives with hydrazine derivatives in the presence of sulfanyl groups. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structural integrity of the synthesized compound .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound under discussion has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and E. coli, suggesting potential applications in treating bacterial infections .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The specific compound has been evaluated for its ability to inhibit fungal growth, particularly in agricultural settings where crop protection is crucial. Its application could lead to the development of new antifungal agents that are less toxic to humans and the environment compared to conventional fungicides .
Agricultural Applications
The compound's potential as a pesticide is noteworthy. Its structure allows it to interact with specific biological targets in pests, leading to effective pest management strategies. Research has shown that compounds similar to this one can disrupt metabolic processes in insects, making them valuable in agricultural formulations aimed at enhancing crop yield and health .
Case Study 1: Antibacterial Activity Evaluation
In a controlled study, a series of triazole derivatives including the compound were tested for antibacterial activity using agar diffusion methods. Results indicated that the compound exhibited a zone of inhibition comparable to standard antibiotics, highlighting its potential as a therapeutic agent .
Case Study 2: Efficacy Against Fungal Pathogens
A field trial assessed the effectiveness of this compound against common fungal pathogens affecting crops. The results showed a significant reduction in fungal infection rates when applied as a foliar spray, suggesting its viability as an agricultural fungicide .
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Enzyme Inhibition: It can bind to the active site of enzymes, blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating their function.
Reactive Oxygen Species (ROS) Generation: In some cases, the compound can generate ROS, leading to cellular damage and apoptosis.
Comparison with Similar Compounds
Key Observations:
- Hydrazone Substituent (R2): Compound A uses a 5-methyl-2-thienyl group, which introduces sulfur-based π-conjugation and moderate steric bulk.
Triazole Substituents (R1):
Antimicrobial and Antioxidant Profiles:
- 4-Bromophenyl-substituted triazoles (e.g., Analog 4) showed enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli due to halogen-mediated membrane disruption .
Structure-Activity Relationships (SAR):
- Electron-Withdrawing Groups (EWGs): Bromine and chlorine in R1/R2 improve antimicrobial potency by increasing electrophilicity .
- Thienyl vs. Phenyl: The thienyl group in Compound A may offer better π-π stacking with biological targets compared to purely aromatic systems .
Physicochemical Properties
| Property | Compound A | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 528.44 | 564.52 | 568.60 | 598.59 |
| LogP (Predicted) | 4.2 | 4.8 | 5.5 | 3.9 |
| Solubility (mg/mL) | <0.1 | <0.1 | <0.05 | 0.2 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : The synthesis involves multi-step reactions, including hydrazide formation and cyclization. Key steps include:
- Using hydrazine hydrate in ethanol under reflux for acetohydrazide intermediates (4–6 hours), monitored by TLC (chloroform:methanol 7:3) to confirm reaction completion .
- Employing phosphorus oxychloride (POCl₃) as a cyclizing agent for oxadiazole or triazole ring formation, with pH adjustment to 7–8 post-reaction to precipitate intermediates .
- Purification via recrystallization from aqueous ethanol (50%) or column chromatography (petroleum ether/ethyl acetate gradients) to isolate final products .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Identify sulfanyl (-S-), hydrazide (-NH-N=), and aromatic protons. The thiophene methylidene group (E-configuration) shows distinct coupling patterns .
- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
- Chromatography :
- HPLC-PDA : Assess purity (>95%) using C18 columns with methanol/water gradients .
- TLC : Track reaction progress with chloroform:methanol (7:3) and UV visualization .
Q. How can preliminary biological activity screening be designed for this compound?
- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MIC values to standard drugs like ciprofloxacin .
- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values, ensuring selectivity ratios >10 for therapeutic potential .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in derivatives?
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of DMSO/ethanol solutions. Use SHELXL for refinement, leveraging high-resolution data (<1.0 Å) to resolve disorder in triazole-thiophene moieties .
- Challenges : Address twinning or poor diffraction by optimizing crystal growth conditions (e.g., temperature gradients) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent Variation :
- Replace the 4-bromophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
- Modify the 5-methylthienyl moiety with heterocycles (e.g., furan, pyridine) to assess steric and π-π stacking interactions .
- Biological Correlation : Use multivariate analysis (e.g., PCA) to link substituent properties (Hammett σ, logP) with activity trends .
Q. What computational methods are suitable for predicting binding modes and pharmacokinetics?
- Docking Studies : Use AutoDock Vina with protein targets (e.g., E. coli DNA gyrase PDB:1KZN) to identify key interactions (e.g., hydrogen bonds with sulfanyl groups) .
- ADMET Prediction : Apply SwissADME to evaluate lipophilicity (logP ~3.5), blood-brain barrier permeability, and CYP450 inhibition risks .
Q. How can stability under physiological conditions be evaluated for formulation studies?
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC, noting hydrolytic cleavage of the hydrazide bond at acidic pH .
- Light/Thermal Stability : Store samples under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 4 weeks. Use DSC to detect polymorphic transitions .
Data Contradictions and Validation
Q. How to address discrepancies in reported biological activities of structurally similar analogs?
- Meta-Analysis : Compare datasets from independent studies (e.g., MIC values for triazole-thiophene derivatives) using statistical tools (e.g., ANOVA) to identify outliers .
- Experimental Replication : Reproduce key assays (e.g., antifungal tests) under standardized conditions (CLSI guidelines) to verify reproducibility .
Q. What validation steps are critical when using computational models to predict toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
